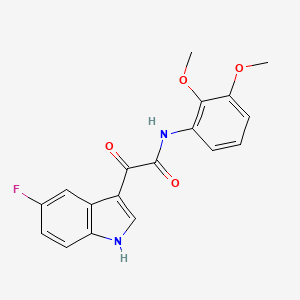
N-(2,3-dimethoxyphenyl)-2-(5-fluoro-1H-indol-3-yl)-2-oxoacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5F-MDMB-PICA , belongs to the class of synthetic cannabinoids. These compounds mimic the effects of natural cannabinoids like THC (tetrahydrocannabinol) and interact with the endocannabinoid system in the human body. 5F-MDMB-PICA is a potent agonist of the CB1 and CB2 receptors, leading to psychoactive effects.
Preparation Methods
Synthetic Routes:: Several synthetic routes exist for the preparation of 5F-MDMB-PICA. One common method involves the condensation of 5-fluoroindole-3-carboxaldehyde with 2,3-dimethoxybenzoyl chloride in the presence of a base (such as triethylamine) to form the desired amide. The reaction proceeds through an acylation process, resulting in the formation of the target compound.
Reaction Conditions::Starting Materials:
Industrial Production Methods:: Industrial-scale production of 5F-MDMB-PICA typically involves large-scale synthesis using automated equipment. The exact methods and conditions may vary based on the manufacturer and regulatory guidelines.
Chemical Reactions Analysis
5F-MDMB-PICA can undergo various chemical reactions:
Oxidation: It may be oxidized under certain conditions, leading to the formation of metabolites.
Reduction: Reduction of the carbonyl group can yield the corresponding alcohol derivative.
Substitution: The fluorine atom can be substituted with other functional groups.
Hydrolysis: The amide bond can be hydrolyzed to produce the corresponding carboxylic acid and amine.
Common reagents and conditions used in these reactions depend on the specific transformation.
Scientific Research Applications
Research on 5F-MDMB-PICA spans several fields:
Medicinal Chemistry: Investigating its potential therapeutic applications, especially in pain management and neurology.
Forensic Science: Detecting and analyzing this compound in biological samples.
Pharmacology: Studying its binding affinity, pharmacokinetics, and toxicology.
Neuroscience: Understanding its impact on the central nervous system.
Mechanism of Action
The psychoactive effects of 5F-MDMB-PICA result from its interaction with CB1 and CB2 receptors. Activation of these receptors modulates neurotransmitter release, affecting mood, cognition, and pain perception. The compound’s mechanism of action involves altering signal transduction pathways within the endocannabinoid system.
Comparison with Similar Compounds
5F-MDMB-PICA shares similarities with other synthetic cannabinoids, such as:
JWH-018: An early synthetic cannabinoid with similar psychoactive effects.
AB-FUBINACA: Another potent synthetic cannabinoid.
UR-144: Known for its CB1 receptor affinity.
5F-MDMB-PICA’s unique chemical structure sets it apart from these compounds.
Properties
Molecular Formula |
C18H15FN2O4 |
|---|---|
Molecular Weight |
342.3 g/mol |
IUPAC Name |
N-(2,3-dimethoxyphenyl)-2-(5-fluoro-1H-indol-3-yl)-2-oxoacetamide |
InChI |
InChI=1S/C18H15FN2O4/c1-24-15-5-3-4-14(17(15)25-2)21-18(23)16(22)12-9-20-13-7-6-10(19)8-11(12)13/h3-9,20H,1-2H3,(H,21,23) |
InChI Key |
RAQFMQMATVAIDX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1OC)NC(=O)C(=O)C2=CNC3=C2C=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 4-(3,4-dimethoxyphenyl)-6-{[(4-fluorophenyl)sulfanyl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11470276.png)
![N-(2-{[(2-fluorophenyl)carbonyl]amino}ethyl)-3-(3-methylphenyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11470294.png)
![[3-Amino-4-(pyridin-3-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl](phenyl)methanone](/img/structure/B11470306.png)
![2-({[3-(azepan-1-ylsulfonyl)phenyl]carbonyl}amino)-N-(pyridin-3-yl)benzamide](/img/structure/B11470311.png)
![N-[8-(4-Morpholinylsulfonyl)dibenzo[B,D]furan-3-YL]-5-(phenoxymethyl)-2-furamide](/img/structure/B11470312.png)
![1-(4-Fluorophenyl)-5-[3-(morpholin-4-yl)propyl]-1,3,5-triazinane-2-thione](/img/structure/B11470318.png)
![N-[2-(5,5-dimethyl-1,3-dioxan-2-yl)phenyl]furan-2-carboxamide](/img/structure/B11470323.png)
![N-[2-(thiophen-2-yl)ethyl]-9H-xanthene-9-carboxamide](/img/structure/B11470325.png)
![2-Methoxy-5-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]phenol](/img/structure/B11470327.png)
![2-((2-fluorobenzyl)thio)-8-(4-fluorophenyl)pyrazolo[1,5-a][1,3,5]triazin-4(3H)-one](/img/structure/B11470329.png)
![8-methyl-4-(3-methylphenyl)-2-{[3-(trifluoromethyl)phenyl]amino}-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B11470332.png)
![N-[2,5-dioxo-1-phenyl-4-(trifluoromethyl)imidazolidin-4-yl]pyridine-3-carboxamide](/img/structure/B11470344.png)
![3-(5-bromofuran-2-yl)-N-(2-{[(4-ethoxyphenyl)carbonyl]amino}ethyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11470356.png)
![2-bromo-8-methoxy-10-methyl-10H-isoindolo[1,2-b][1,3]benzoxazin-12(4bH)-one](/img/structure/B11470357.png)
